CBP-93872

Descripción general

Descripción

CBP-93872 es un compuesto identificado como un inhibidor del punto de control G2. Ha mostrado potencial para aumentar la sensibilidad de las células de cáncer colorrectal y pancreático a la quimioterapia. El compuesto funciona suprimiendo el mantenimiento del punto de control G2 inducido por rotura de doble cadena de ADN, inhibiendo así la vía entre la ataxia-telangiectasia mutada y la activación relacionada con la ataxia-telangiectasia y Rad3 .

Métodos De Preparación

La preparación de CBP-93872 implica rutas sintéticas que generalmente se llevan a cabo en un entorno de laboratorio. Las rutas sintéticas exactas y las condiciones de reacción no se publican ampliamente, pero se sabe que el compuesto se identificó utilizando un sistema de cribado de alto rendimiento basado en células

Análisis De Reacciones Químicas

Molecular Mechanism of Action

CBP-93872 inhibits the NBS1-mediated activation of ataxia telangiectasia and Rad3-related (ATR) kinase , a critical regulator of the G2/M checkpoint. Key findings include:

-

Selective inhibition of double-strand break (DSB)-induced G2 checkpoint maintenance, without affecting UV- or MMS-induced checkpoints .

-

Suppression of ATR-dependent phosphorylation events:

-

No impact on ATM activation or Chk2 phosphorylation, confirming specificity for the ATR-Chk1 axis .

In Vitro Kinase Reactions

This compound disrupts ATR signaling in reconstituted systems:

| Parameter | Observation | Source |

|---|---|---|

| ATP-dependent Rad17 phosphorylation | 70% inhibition at 50 μM ATP | |

| ssDNA-induced ATR activation | IC₅₀ = 12 μM (via Nbs1-dependent pathway) | |

| DNA-end resection | No significant effect |

Biochemical Pathway Modulation

This compound alters downstream signaling cascades:

-

Chk1 phosphorylation (S317/S345) reduced by 90% post-IR exposure .

-

Synergistic effects with DNA-damaging agents:

Therapeutic Implications

Experimental Conditions

-

Cell lines : HT-29 (colorectal), A549 (lung), MCF7 (breast) .

-

Dosage : 10–20 μM for in vitro assays; IC₅₀ = 8.5 μM in HT-29 cells .

-

Time course : Checkpoint abrogation observed within 4–8 hours post-IR .

Research Limitations

Aplicaciones Científicas De Investigación

Synergistic Effects with Chemotherapeutics

Research indicates that CBP-93872 can significantly enhance the lethality of several chemotherapeutic drugs when used in combination:

- Platinum-containing drugs : this compound has shown to increase the sensitivity of colorectal and pancreatic cancer cells to oxaliplatin and cisplatin. Studies have demonstrated that combined treatment results in a marked increase in apoptosis rates compared to treatments with these drugs alone .

- Pyrimidine antimetabolites : The combination of this compound with gemcitabine and 5-fluorouracil has also been explored, revealing similar enhancements in cell death rates .

Case Studies and Experimental Findings

-

Colorectal Cancer (HT29 Cell Line) :

- Treatment with this compound at 50 μM alongside oxaliplatin (30 μM) resulted in an increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .

- The combination treatment also significantly inhibited ATR activation, as evidenced by reduced phosphorylation levels of ATR and Chk1 proteins .

- Pancreatic Cancer (Panc-1 Cell Line) :

- Mechanistic Insights :

Summary of Findings

| Chemotherapeutic Agent | Cell Line | Concentration of this compound | Effect on Apoptosis (%) |

|---|---|---|---|

| Oxaliplatin | HT29 | 50 μM | Increased from 6.1% to 24.3% |

| Cisplatin | HT29 | 50 μM | Increased apoptosis observed |

| Gemcitabine | Panc-1 | 200 μM | Increased from 8.4% to 38.5% |

| 5-Fluorouracil | HT29 | 50 μM | Increased from 5.8% to 19.5% |

Mecanismo De Acción

El mecanismo de acción de CBP-93872 implica la inhibición del punto de control G2 inducido por la rotura de doble cadena de ADN. El compuesto inhibe específicamente la activación de la quinasa ATR, que es esencial para el mantenimiento del punto de control G2. Al evitar la activación de ATR, this compound suprime la fosforilación de proteínas clave como Nbs1 y la proteína de replicación A2, lo que lleva a la abrogación del punto de control G2 y al aumento de la sensibilidad de las células cancerosas al daño del ADN .

Comparación Con Compuestos Similares

CBP-93872 es único en su inhibición específica del punto de control G2 inducido por la rotura de doble cadena de ADN. Compuestos similares incluyen:

This compound destaca por su inhibición específica del punto de control G2 y su uso potencial en la sensibilización de células cancerosas con mutaciones de p53 a la quimioterapia.

Actividad Biológica

CBP-93872 is a compound identified as a potent G2 checkpoint inhibitor, particularly in the context of cancer therapy. Its primary mechanism involves the inhibition of the DNA damage response pathway, specifically targeting the activation of ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases. This article will explore the biological activity of this compound, including its effects on cancer cell sensitivity to chemotherapeutic agents, molecular mechanisms, and potential clinical applications.

This compound functions by suppressing the maintenance of the G2 checkpoint in response to DNA double-stranded breaks (DSBs). It achieves this by inhibiting Nbs1-dependent activation of ATR, which is crucial for the cellular response to DNA damage.

- Inhibition of ATR Activation : this compound specifically blocks ATR activation induced by DSBs without affecting the initiation of the G2 checkpoint. This selective inhibition allows cells to bypass G2 arrest, leading to increased sensitivity to DNA-damaging agents .

Effects on Cancer Cell Sensitivity

Research has demonstrated that this compound significantly enhances the sensitivity of various cancer cell lines to established chemotherapeutic agents. The following table summarizes key findings from studies investigating the synergistic effects of this compound with different drugs:

Study 1: Sensitization to Chemotherapy

In a study examining the effects of this compound in combination with standard chemotherapy agents, researchers found that treatment with this compound significantly increased cancer cell sensitivities. For instance, when HT29 cells were treated with both this compound and oxaliplatin, there was a notable increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .

Study 2: Mechanistic Insights

Another investigation focused on understanding how this compound affects checkpoint activation. The study revealed that treatment with this compound led to a marked reduction in phosphorylation levels of ATR and Chk1 when combined with oxaliplatin or cisplatin, suggesting that it effectively inhibits the signaling pathways responsible for maintaining the G2 checkpoint under DNA damage conditions .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which CBP-93872 inhibits the G2 checkpoint in cancer cells?

this compound specifically disrupts the DNA double-strand break (DSB)-induced G2 checkpoint by inhibiting NBS1-mediated ATR activation. This prevents phosphorylation of downstream targets like CHK1, abrogating the maintenance (but not initiation) of G2 arrest. Researchers should validate this mechanism using Western blotting for ATR/CHK1 pathway markers (e.g., p-CHK1, NBS1 phosphorylation) in DSB-treated cancer cells .

Q. Which experimental cell models are most suitable for studying this compound’s chemosensitization effects?

HT29 (colorectal) and Panc-1 (pancreatic) cancer cell lines are validated models for testing this compound in combination with chemotherapies like oxaliplatin, cisplatin, or gemcitabine. Flow cytometry analysis of H3-pS10 (a mitotic marker) can quantify G2 checkpoint abrogation .

Q. What assays are recommended to assess this compound’s efficacy in preclinical studies?

- Flow cytometry: Measure H3-pS10-positive cells to evaluate mitotic entry post-DNA damage.

- Western blotting: Analyze phosphorylation status of ATR/CHK1 pathway components.

- Clonogenic survival assays: Quantify long-term cell viability after combination therapy .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s synergy with DNA-damaging agents?

Use a factorial design with dose-response matrices to identify synergistic concentrations. For example:

- Control: Chemotherapy (e.g., oxaliplatin) alone.

- Treatment: Chemotherapy + this compound at varying doses. Measure synergistic effects via combination index (CI) calculations using software like CompuSyn .

Q. How can contradictory results in this compound’s efficacy across cell lines be resolved?

- Hypothesis testing: Compare p53 status (wild-type vs. mutant) and DNA repair capacity (e.g., BRCA1/2 mutations) between cell lines.

- Mechanistic validation: Use siRNA knockdown of ATR or NBS1 to confirm target specificity in resistant models .

Q. What advanced techniques can elucidate this compound’s impact on replication stress and DNA repair?

- DNA fiber assay: Measure replication fork progression under this compound treatment.

- γH2AX foci staining: Quantify DSB repair kinetics.

- In vitro kinase assays: Validate direct inhibition of ATR/NBS1 interaction .

Q. How can researchers ensure specificity of this compound for DSB-induced G2 checkpoint inhibition?

Compare checkpoint abrogation in cells treated with DSB-inducing agents (e.g., ionizing radiation) versus non-DSB stressors (e.g., UV light). Use ATR-specific inhibitors (e.g., VE-822) as controls .

Q. What translational models are appropriate for testing this compound in vivo?

- Xenograft models: Implant HT29 or Panc-1 cells in immunodeficient mice and assess tumor regression with combination therapies.

- Patient-derived organoids: Validate efficacy in genomically annotated models, particularly p53-mutant cancers .

Q. Methodological Guidance

Q. How to optimize dosing schedules for this compound in combination therapies?

Conduct time-course experiments to determine the optimal window for this compound administration relative to chemotherapy. Pre-treatment (24–48 hours prior) is often critical to abrogate checkpoint recovery .

Q. What statistical approaches are recommended for analyzing this compound’s effects on cell cycle arrest?

Propiedades

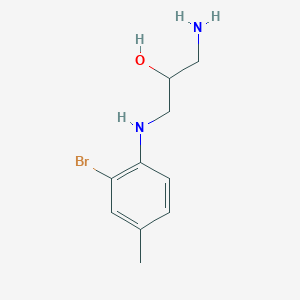

IUPAC Name |

1-amino-3-(2-bromo-4-methylanilino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFSWDJNINCPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(CN)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.